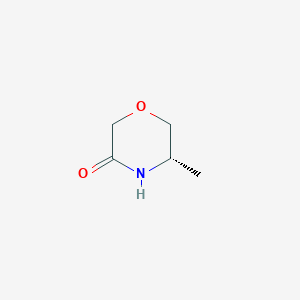
2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid is a heterocyclic organic compound characterized by a six-membered ring containing both carbon and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of N-heterocyclic carbenes (NHCs) as organocatalysts, which facilitate the formation of the dihydropyran ring through [4+2]- and [3+3]-type cycloadditions . These reactions often require specific substrates and catalysts, and the conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300–400 °C) . This method is scalable and can produce significant quantities of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are employed under various conditions to achieve desired substitutions.
Major Products Formed:
Aplicaciones Científicas De Investigación
2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and catalysis.
Medicine: Potential pharmaceutical applications include the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in biological systems and potential therapeutic applications .
Comparación Con Compuestos Similares
3,4-Dihydropyran: A related compound used as a protecting group for alcohols.
2-Pyrone and Derivatives: These compounds share structural similarities and exhibit significant biological activity.
Uniqueness: 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and research.
Propiedades
IUPAC Name |
2,6-dimethyl-3,4-dihydropyran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6-4-3-5-8(2,11-6)7(9)10/h4H,3,5H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUHOXYGLAVZDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(O1)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)

![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)


![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)


![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)


![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)

